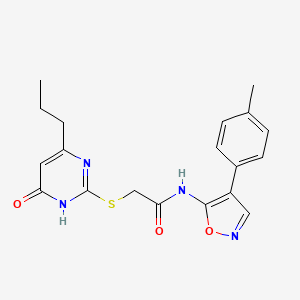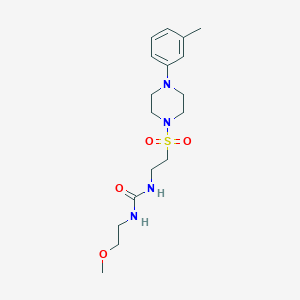![molecular formula C21H19FN4O5S B2389851 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide CAS No. 899989-56-1](/img/structure/B2389851.png)
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The compound contains a fluorophenyl group, a methoxybenzyl group, and a thieno[3,4-c]pyrazole core. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and influence its interactions with other molecules .Aplicaciones Científicas De Investigación
Role of Orexin-1 Receptor Mechanisms
The study of orexin receptors, which modulate feeding, arousal, stress, and drug abuse, involved compounds similar in structure to the one . Selective antagonism at these receptors, as demonstrated by compounds evaluated in a binge eating model, suggests potential therapeutic applications in treating eating disorders and possibly other compulsive behaviors (Piccoli et al., 2012).
Carbonic Anhydrase Inhibition and Antitumor Activity
Fluorinated and pyrazole compounds have been explored for their carbonic anhydrase inhibitory activity and potential anticancer properties. Studies show that these compounds exhibit interesting cytotoxic activities and strongly inhibit human cytosolic isoforms of carbonic anhydrase, highlighting their potential as anti-tumor agents (Gul et al., 2016).
Antioxidant and Anti-inflammatory Activities
The design and synthesis of compounds featuring pyrazole moieties have demonstrated significant antioxidant and anti-inflammatory activities. Such compounds offer therapeutic potential against conditions associated with oxidative stress and inflammation, suggesting a wide range of applications in managing chronic diseases and conditions associated with inflammation and oxidative damage (Singh et al., 2020).
Antimicrobial Activity
Schiff bases derived from fluorinated and pyrazole compounds have shown promising antimicrobial activities. The ability of these compounds to act against various microbial strains underlines their importance in developing new antimicrobial agents, which could be critical in addressing antibiotic resistance (Puthran et al., 2019).
Fluorinated Compounds in Liquid Crystal Technology
Fluorinated compounds have been examined for their role in enhancing the UV stability of liquid crystals, demonstrating the importance of such chemical structures in materials science, particularly in developing advanced materials with specific photophysical properties (Praveen & Ojha, 2012).
Propiedades
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O5S/c1-31-18-5-3-2-4-13(18)10-23-20(27)21(28)24-19-16-11-32(29,30)12-17(16)25-26(19)15-8-6-14(22)7-9-15/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIHPCLOZJHVHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389768.png)
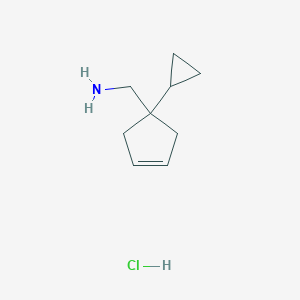
![9-(3,5-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389770.png)
![(5R,8S)-10-((2,6-difluorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2389772.png)
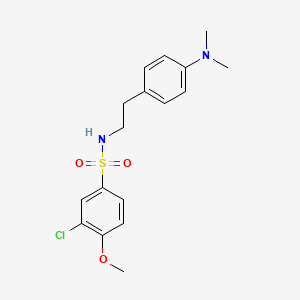
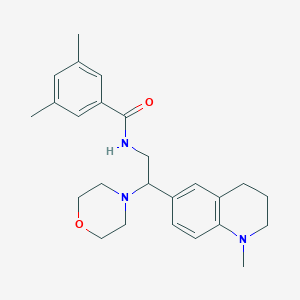
![benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2389776.png)

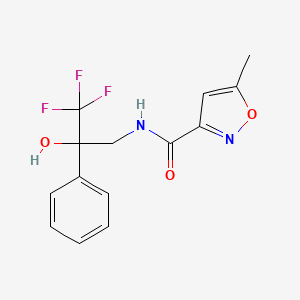
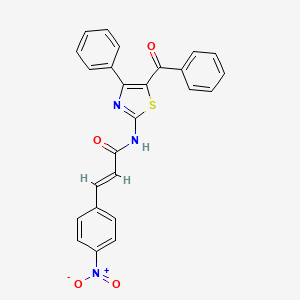

![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)
